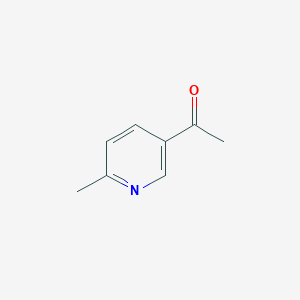

5-Acetyl-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYOKQFLBSILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067970 | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36357-38-7 | |

| Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-2-methylpyridine (CAS: 36357-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-2-methylpyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides experimentally-derived spectroscopic data, and outlines detailed protocols for its synthesis. Furthermore, it explores the applications of this compound, particularly its role as a crucial intermediate in the synthesis of bioactive molecules. While direct biological activity data for this compound is limited, its significance in the preparation of pharmacologically active compounds is highlighted.

Chemical and Physical Properties

This compound, also known as 1-(6-methylpyridin-3-yl)ethanone, is a pale-yellow oil at room temperature.[1] It is a disubstituted pyridine with both an acetyl and a methyl group, which influence its reactivity and provide functional handles for further chemical modifications.[2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36357-38-7 | [3] |

| Molecular Formula | C₈H₉NO | [4] |

| Molecular Weight | 135.16 g/mol | [4] |

| Appearance | Pale-Yellow Oil | [3] |

| Boiling Point | 55-56 °C (Oil Pump) | [5] |

| Solubility | Partly miscible with water. Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [3][6] |

| Storage Temperature | Room temperature | [4] |

Computational Chemistry Data:

| Property | Value | Reference(s) |

| TPSA | 29.96 | [4] |

| LogP | 1.59262 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[7] The spectrum provides valuable information for the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6.[8]

Based on these and other pyridine derivatives, the expected proton and carbon chemical shifts for this compound would be in similar regions, with the acetyl group protons appearing as a singlet around 2.6 ppm and the carbonyl carbon resonating significantly downfield.

Synthesis of this compound

Two primary synthetic routes for this compound are documented: the acetylation of 2-picoline (2-methylpyridine) and the reaction of 5-methylpyridine-2-carbonitrile with a Grignard reagent.

Synthesis via Acetylation of 2-Picoline

This method involves the lithiation of 2-picoline followed by acylation with acetic anhydride.[3]

Experimental Protocol:

-

Lithiation: A solution of 2-picoline in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the methyl group, forming 2-picolyl lithium.

-

Acylation: Acetic anhydride is then added to the solution, reacting with the 2-picolyl lithium to form this compound.

-

Work-up: The reaction is quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis of this compound from 2-Picoline.

Synthesis via Grignard Reaction with 5-Methylpyridine-2-carbonitrile

This approach utilizes the reaction of a Grignard reagent with a nitrile to form a ketone after hydrolysis.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Reaction: A solution of 5-methylpyridine-2-carbonitrile in dry THF is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate imine salt.

-

Work-up: The aqueous layer is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis via Grignard reaction with 5-Methylpyridine-2-carbonitrile.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5]

-

Intermediate for Bioactive Molecules: It is a key precursor in the production of nicotinic acid derivatives and other pharmacologically active compounds.[5]

-

Agrochemicals: The pyridine core of this molecule is utilized in the development of herbicides and insecticides, where it contributes to the biological activity of the final product.[5]

-

Ligand in Catalysis: The functional groups present in this compound allow it to act as a ligand in various catalytic reactions, facilitating selective chemical transformations.[5]

While derivatives of this compound have shown antimicrobial and antiviral activities, there is a lack of specific studies on the biological effects of the parent compound itself.[1][9][10] Therefore, no specific signaling pathways involving this compound can be definitively described at this time. Its primary role in the context of drug discovery appears to be as a versatile building block for the synthesis of more complex and potent drug candidates.

Conclusion

This compound is a significant heterocyclic compound with established synthetic routes and important applications as a chemical intermediate. This guide has provided a detailed overview of its properties, spectroscopic data, and synthesis protocols to aid researchers and scientists in their work. While its direct biological activity remains an area for future investigation, its role as a foundational molecule in the development of pharmaceuticals and agrochemicals is well-documented. Further research into the pharmacological profile of this compound could reveal novel therapeutic applications.

References

- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 2. This compound | 36357-38-7 | Benchchem [benchchem.com]

- 3. This compound | 36357-38-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

5-Acetyl-2-methylpyridine molecular weight and formula

An In-depth Technical Guide to 5-Acetyl-2-methylpyridine

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the molecule's physicochemical properties, synthesis protocols, and analytical characterization methods.

Molecular and Physicochemical Properties

This compound, also known as 1-(6-methyl-3-pyridyl)-1-ethanone, is a pyridine derivative with significant applications in the pharmaceutical and agrochemical industries.[1] Its core structure, featuring a pyridine ring substituted with acetyl and methyl groups, imparts specific reactivity useful in organic synthesis.[2]

Core Molecular Information

The fundamental molecular details of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [1][3][4][5][6] |

| Molecular Weight | 135.16 g/mol | [5] |

| CAS Number | 36357-38-7 | [1][5][7] |

| IUPAC Name | 1-(6-methylpyridin-3-yl)ethanone | [5] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various reactions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale-yellow liquid/oil | [2][7] |

| Boiling Point | 240-242 °C (at 760 mmHg) | [2] |

| 55-56 °C (at oil pump pressure) | [1] | |

| Melting Point | Approx. -10 °C | [2] |

| Density | Approx. 1.03 g/cm³ | [2] |

| Solubility | Soluble in ethanol, ether, chloroform | [2] |

| Low solubility in water | [2] | |

| Storage Temperature | Room temperature or -20°C for long-term | [1][5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the acetylation of 2-methylpyridine (2-picoline). The following sections detail a common synthetic route and analytical characterization methods.

Synthesis via Friedel-Crafts Acetylation

This protocol describes the synthesis of this compound from 2-methylpyridine using an acetylation reagent and a Lewis acid catalyst.[2]

Materials:

-

2-methylpyridine (substrate)

-

Acetyl chloride or Acetic anhydride (acetylating agent)

-

Anhydrous aluminum trichloride (Lewis acid catalyst)

-

Anhydrous dichloromethane (solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum trichloride in anhydrous dichloromethane.

-

Addition of Acetylating Agent: Cool the suspension in an ice bath (0 °C). Slowly add acetyl chloride or acetic anhydride to the mixture while stirring.

-

Substrate Addition: Once the addition is complete, add 2-methylpyridine dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a beaker of crushed ice and water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale-yellow oil.

Analytical Characterization Protocol

To confirm the identity and purity of the synthesized product, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

Instrumentation:

-

Gas Chromatograph equipped with a mass spectrometer detector (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas Flow: Constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Retention Time: Compare the retention time of the major peak with that of a known standard.

-

Mass Spectrum: Analyze the mass spectrum of the peak. The molecular ion peak (M+) should be observed at m/z = 135. Key fragment ions should correspond to the loss of a methyl group (m/z = 120) and an acetyl group (m/z = 92). The NIST WebBook provides reference mass spectra for comparison.[3]

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical relationship between its structure and properties.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Relationship between the structure of this compound and its properties.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its primary applications include:

-

Pharmaceuticals: It serves as a crucial intermediate in the production of nicotinic acid derivatives and other bioactive molecules.[1]

-

Agrochemicals: The pyridine core is utilized in the development of new herbicides and insecticides, where it can enhance biological activity.[1]

-

Material Science: It is employed in the manufacturing of specialty polymers and as a ligand in catalysis, where its functional groups facilitate selective chemical reactions.[1]

-

Organic Synthesis: It is used in the preparation of other complex molecules, such as pyridine-2,5-dicarboxylic acid, through oxidation.[7]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 36357-38-7 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-methylpyridine

This guide provides a comprehensive overview of the core physical properties of 5-Acetyl-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthesis workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C₈H₉NO, is a substituted pyridine derivative.[1][2] At room temperature, it typically presents as a colorless to pale yellow oil.[3][4] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including nicotinic acid derivatives, and as a building block in the development of agrochemicals like herbicides and insecticides.[1][5]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 135.16 g/mol | - | [6] |

| 135.17 g/mol | - | [1][5] | |

| 135.1632 g/mol | - | [2][7][8] | |

| Melting Point | 17.6 °C | - | [9] |

| ~ -10 °C | - | [3] | |

| Boiling Point | 240-242 °C | At atmospheric pressure | [3] |

| 55-56 °C | Under oil pump vacuum | [1][5][9] | |

| Density | ~ 1.03 g/cm³ | Slightly heavier than water | [3] |

| 1.0168 g/cm³ | - | [9] | |

| Refractive Index | 1.5302 (estimate) | - | [9] |

| Solubility | Soluble | Ethanol, ether, chloroform, methanol (slightly) | [3][9] |

| Poor / Partly miscible | Water | [3][9] | |

| pKa | 4.15 ± 0.10 (Predicted) | - | [9] |

Experimental Protocols for Property Determination

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of solidified this compound is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

-

Procedure:

-

The capillary tube is placed in the sample holder of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

3.2. Determination of Boiling Point

The boiling point can be determined at atmospheric pressure or under reduced pressure (vacuum).

-

Atmospheric Pressure Method (Distillation):

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

The flask is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

-

-

Reduced Pressure Method (Vacuum Distillation):

-

The setup is similar to atmospheric distillation but connected to a vacuum pump via a vacuum adapter.

-

A manometer is included in the system to measure the pressure accurately.

-

The pressure is reduced to the desired level (e.g., as achieved by an "oil pump").

-

The sample is heated, and the temperature at which it boils steadily under the recorded pressure is noted.

-

3.3. Determination of Density

The density is measured using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured (m₁).

-

The pycnometer is filled with the liquid sample, and its mass is measured again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_reference.

-

Synthesis and Purification Workflow

This compound is commonly synthesized via the acetylation of 2-methylpyridine. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 4. This compound | 36357-38-7 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound CAS#: 36357-38-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Acetyl-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative data, predicted solubility values based on a structurally analogous compound, and detailed experimental protocols for determining its solubility.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar pyridine ring and acetyl group, alongside a less polar methyl group, exhibits a nuanced solubility profile across a range of organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Reported Solubility | Citation |

| Alcohols | Ethanol | Soluble | [1] |

| Methanol | Slightly Soluble | [2][3] | |

| Ethers | Diethyl Ether | Soluble | [1] |

| Halogenated | Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] | |

| Ketones | Acetone | Soluble | [1] |

| Aqueous | Water | Partly Miscible | [3] |

Based on the available information, this compound demonstrates good solubility in polar aprotic and polar protic solvents, with the exception of slightly lower solubility in methanol. Its partial miscibility in water is consistent with the presence of both polar and non-polar functionalities within the molecule.

Predicted Quantitative Solubility

To provide a more practical guide for laboratory applications, predicted solubility values can be estimated by examining structurally similar compounds. 2-Acetylpyridine, which lacks the methyl group on the pyridine ring, is a suitable analogue for this purpose. It has a reported aqueous solubility of 170 g/L and 18.2 g/100g at 25°C.[4][5][6] It is important to note that the addition of a methyl group in this compound is expected to slightly decrease its polarity and, consequently, its solubility in polar solvents compared to 2-Acetylpyridine.

Table 2: Predicted Quantitative Solubility of this compound

| Solvent | Predicted Solubility Range ( g/100 mL at 25°C) | Rationale |

| Water | 10 - 15 | Based on the high solubility of 2-Acetylpyridine, with a slight reduction anticipated due to the hydrophobic methyl group. |

| Ethanol | > 20 | Expected to be highly soluble due to favorable dipole-dipole interactions and hydrogen bonding. |

| Methanol | 5 - 10 | Predicted to be lower than in ethanol, consistent with qualitative reports of "slightly soluble". |

| Acetone | > 20 | The polar aprotic nature of acetone should effectively solvate this compound. |

| Chloroform | > 15 | Good solubility is expected due to dipole-dipole interactions. |

Disclaimer: The quantitative data presented in Table 2 are predictions based on the solubility of a structurally similar compound and have not been experimentally verified for this compound. These values should be used as a preliminary guide and for the design of experimental solubility studies.

Experimental Protocols for Solubility Determination

Accurate solubility determination is crucial for process development and optimization. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually confirm the presence of undissolved solid to ensure the solution is saturated.

-

-

Separation of Solid and Liquid Phases:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the residue.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and accurate technique, particularly for compounds with lower solubility or when only small sample volumes are available.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

-

Sample Analysis:

-

After filtration, accurately dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound in organic solvents, addressing the needs of researchers and drug development professionals. While quantitative experimental data remains to be published, the provided qualitative data, predicted values, and detailed experimental protocols offer a solid foundation for practical laboratory work. The successful determination of its solubility will aid in the efficient development of processes involving this important chemical intermediate.

References

- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 2. This compound CAS#: 36357-38-7 [m.chemicalbook.com]

- 3. This compound | 36357-38-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

Technical Guide: Physicochemical Properties of 5-Acetyl-2-methylpyridine with a Focus on Boiling Point Determination

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point of 5-Acetyl-2-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes collated quantitative data, detailed experimental methodologies for boiling point determination at atmospheric and reduced pressures, and a logical workflow for these experimental processes.

Quantitative Data Summary

The boiling point of this compound has been reported under different pressure conditions. The significant variance in boiling temperature highlights the compound's high boiling point at atmospheric pressure, necessitating vacuum distillation for purification to prevent thermal decomposition.

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 240-242 °C | Atmospheric Pressure | [1] |

| Boiling Point | 55-56 °C | Reduced Pressure (Oil Pump) | [2] |

| Molecular Weight | 135.163 g/mol | N/A | [1] |

| Chemical Formula | C₈H₉NO | N/A | [1][3] |

| Appearance | Colorless to light yellow liquid | Room Temperature | [1] |

Experimental Protocols for Boiling Point Determination

While specific experimental documentation for this compound is not publicly detailed, the following standard organic chemistry protocols are applicable for the accurate determination of its boiling point.

Method 1: Boiling Point Determination at Atmospheric Pressure (Simple Distillation)

This method is suitable for determining the boiling point of thermally stable compounds at atmospheric pressure. Given the high boiling point of this compound, caution must be exercised to avoid decomposition.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Round-bottom flask (distilling flask)

-

Claisen adapter

-

Thermometer and adapter

-

Condenser (Liebig or similar)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or magnetic stir bar

-

Barometer

Procedure:

-

Place approximately 5-10 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring all glass joints are securely clamped.

-

Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm of the Claisen adapter leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.[4]

-

Begin circulating cold water through the condenser.

-

Gently heat the distilling flask using the heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor condenses in the condenser and the first drops of distillate are collected in the receiving flask.

-

Record the stable temperature reading on the thermometer. This is the observed boiling point.[4][5]

-

Record the ambient atmospheric pressure from a barometer.[4][6]

Method 2: Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification and accurate boiling point determination to prevent thermal degradation.[7][8][9]

Objective: To determine the boiling point of the liquid at a significantly reduced pressure.

Apparatus:

-

Heavy-walled round-bottom flask

-

Claisen adapter

-

Capillary tube for ebullition or magnetic stirrer

-

Thermometer and adapter

-

Condenser

-

Receiving flask (e.g., cow-type adapter for fraction collection)

-

Vacuum adapter

-

Thick-walled vacuum tubing

-

Vacuum trap

-

Vacuum source (e.g., oil pump)

-

Manometer

Procedure:

-

Place the sample of this compound and a magnetic stir bar into the heavy-walled distilling flask. Do not use boiling chips as they are ineffective under vacuum.

-

Assemble the vacuum distillation apparatus. Use a thin layer of grease on all ground-glass joints to ensure a tight seal.[10]

-

Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to the manometer and the vacuum pump.[10]

-

Turn on the condenser water and begin stirring the sample.

-

Engage the vacuum pump to slowly evacuate the system. There should be no hissing sounds, which would indicate a leak.[10]

-

Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

-

Record the temperature at which the compound consistently distills, as well as the stable pressure reading from the manometer.[10] The boiling point of a pure compound may fluctuate over a small range if the vacuum pressure is not perfectly stable.[10]

-

To stop the distillation, remove the heat source and allow the system to cool. Then, slowly vent the apparatus to atmospheric pressure before turning off the vacuum pump.

Logical Workflow for Boiling Point Analysis

The following diagram illustrates the decision-making process and experimental workflow for determining the boiling point of a chemical compound like this compound.

References

- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. quora.com [quora.com]

- 7. Vacuum distillation | PPTX [slideshare.net]

- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Acetyl-2-methylpyridine: Structure, Properties, and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, comprising a pyridine ring, an acetyl group, and a methyl group, impart specific reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the structure, functional groups, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis and a key transformation are also presented, along with graphical representations of synthetic and reactive pathways.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₈H₉NO, possesses a pyridine ring substituted at the 2- and 5-positions with a methyl and an acetyl group, respectively.[1][2] The IUPAC name for this compound is 1-(6-methylpyridin-3-yl)ethanone.[2][3]

The core of the molecule is the pyridine ring , an aromatic heterocycle containing a nitrogen atom. This ring system is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom also imparts basic properties to the molecule.

The two key functional groups attached to the pyridine ring are:

-

2-Methyl Group (-CH₃): This alkyl substituent is an electron-donating group, which can slightly activate the pyridine ring. The methyl group can also be a site for oxidation or other chemical modifications.[4]

-

5-Acetyl Group (-COCH₃): This electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution. The carbonyl group within the acetyl moiety is an electrophilic center, susceptible to nucleophilic attack, and can undergo typical ketone reactions.[5]

The interplay of these functional groups governs the overall chemical behavior and utility of this compound in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.16 g/mol | [2][3] |

| CAS Number | 36357-38-7 | [2][3] |

| Appearance | Pale-yellow oil or liquid | [5] |

| Boiling Point | 55-56 °C (at oil pump vacuum) | |

| Density | ~1.017 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); low solubility in water. |

Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-6 (Pyridine) |

| ~8.05 | dd | 1H | H-4 (Pyridine) |

| ~7.20 | d | 1H | H-3 (Pyridine) |

| ~2.60 | s | 3H | -COCH₃ (Acetyl) |

| ~2.55 | s | 3H | -CH₃ (at C-2) |

Note: Predicted chemical shifts based on typical values for similar pyridine derivatives.[6][7][8]

| Chemical Shift (δ) ppm | Assignment |

| ~197.0 | C =O (Acetyl) |

| ~159.0 | C -2 (Pyridine) |

| ~150.0 | C -6 (Pyridine) |

| ~136.0 | C -4 (Pyridine) |

| ~131.0 | C -5 (Pyridine) |

| ~123.0 | C -3 (Pyridine) |

| ~26.0 | -C H₃ (Acetyl) |

| ~24.0 | -C H₃ (at C-2) |

Note: Predicted chemical shifts based on typical values for substituted pyridines.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch (Pyridine ring) |

| ~2920 | Medium | Aliphatic C-H stretch (Methyl groups) |

| ~1685 | Strong | C=O stretch (Acetyl group) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1360 | Medium | C-H bend (Methyl groups) |

Note: Predicted absorption bands based on characteristic IR frequencies.[11][12][13][14]

| m/z | Relative Intensity (%) | Assignment |

| 135 | High | [M]⁺ (Molecular ion) |

| 120 | High | [M - CH₃]⁺ (Loss of a methyl radical from acetyl) |

| 92 | Moderate | [M - COCH₃]⁺ (Loss of the acetyl group) |

| 78 | Moderate | Pyridine ring fragment |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Note: Fragmentation pattern based on the NIST Mass Spectrometry Data Center.[2][3][15][16][17]

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 2-picoline (2-methylpyridine).[15][18][19]

Materials:

-

2-Picoline

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Dichloromethane (or other suitable inert solvent)

-

Hydrochloric acid (aq)

-

Sodium hydroxide (aq)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetic anhydride to the stirred suspension.

-

Add 2-picoline dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Separate the aqueous layer and wash the organic layer with water.

-

Make the aqueous layer basic with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Key Reactions of this compound

The methyl and acetyl groups of this compound can be oxidized to carboxylic acid functionalities to yield pyridine-2,5-dicarboxylic acid, a valuable building block in coordination chemistry and for the synthesis of other complex molecules.[5] A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[20][21][22][23]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in water.

-

Heat the solution to approximately 80-90 °C with stirring.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture. The purple color of the permanganate should disappear as it is consumed. Maintain the temperature throughout the addition.

-

After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitored by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture and filter to remove the manganese dioxide.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Carefully acidify the solution with concentrated sulfuric acid to precipitate the pyridine-2,5-dicarboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[4][24] The synthesis of Etoricoxib involves the coupling of this compound with other precursors, highlighting the importance of this molecule in accessing complex pharmaceutical agents.[25] The acetyl group provides a reactive handle for the formation of a new carbon-carbon bond, which is a key step in the construction of the final drug molecule.[4][24]

Conclusion

This compound is a synthetically valuable compound with a rich chemistry dictated by its pyridine core and the attached methyl and acetyl functional groups. This guide has provided a detailed overview of its structure, properties, and reactivity, along with practical experimental protocols. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of this molecule's characteristics is essential for its effective utilization in the creation of novel and important chemical entities.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. This compound | 36357-38-7 [chemicalbook.com]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. rsc.org [rsc.org]

- 8. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 9. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]

- 16. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 22. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 23. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 24. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 25. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

The Pivotal Role of 5-Acetyl-2-methylpyridine in Pyridine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are foundational scaffolds in organic and medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among these, 5-Acetyl-2-methylpyridine stands out as a particularly valuable and versatile building block. This disubstituted pyridine, featuring both a reactive acetyl group and a modifiable methyl group, serves as a key intermediate in the synthesis of a wide array of complex molecules.[1][3] Its unique electronic properties and dual functionality make it an indispensable tool for chemists, enabling access to diverse chemical spaces in drug discovery and materials science.[1][4] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering detailed protocols and data for laboratory application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | References |

| Molecular Formula | C₈H₉NO | [4][5][6] |

| Molecular Weight | 135.16 g/mol | [4][5][6] |

| CAS Number | 36357-38-7 | [4][5] |

| Appearance | Pale-Yellow Oil | [5] |

| Boiling Point | 55-56°C (Oil Pump) | [4][7] |

| Density | ~1.03 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents (ethanol, ether, chloroform); Partly miscible with water. | [3][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Key strategies include the acylation of 2-methylpyridine derivatives and the functionalization of pre-existing pyridine rings.[1][3]

Key Synthetic Pathways

-

Friedel-Crafts Acylation of 2-Methylpyridine (2-Picoline): This is a common approach where 2-methylpyridine reacts with an acetylating agent like acetyl chloride or acetic anhydride.[3] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), to direct the acetylation to the 5-position.[1]

-

Grignard Reaction on a Nitrile Precursor: A well-documented synthesis starts from 5-methylpyridine-2-carbonitrile.[1] This precursor is reacted with a methylmagnesium bromide (a Grignard reagent), followed by hydrolysis to yield the final ketone product.[1]

-

From Coal Tar: Historically, pyridine derivatives were isolated from coal tar. 2-Picoline obtained from this source can be treated with a strong base like lithium to form 2-picolyl lithium, which is then acetylated using acetic anhydride.[5]

Caption: General synthetic pathways to this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the method starting from 5-methylpyridine-2-carbonitrile.[1]

Materials:

-

5-methylpyridine-2-carbonitrile

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Dissolve 5-methylpyridine-2-carbonitrile in anhydrous diethyl ether and place it in the flask. Cool the flask to 0°C using an ice bath.

-

Addition: Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5°C during the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[1]

-

Hydrolysis (Quenching): Cool the mixture again to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the reaction. Subsequently, add dilute HCl to hydrolyze the intermediate imine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product, this compound, using column chromatography on silica gel to obtain the pure compound.[1]

Chemical Reactivity and Transformations

The dual functionality of this compound provides multiple sites for chemical modification, making it a versatile intermediate.

Caption: Key chemical transformations of this compound.

Key Reactions

-

Oxidation: The methyl and acetyl groups can be oxidized. A strong oxidizing agent like potassium permanganate (KMnO₄) converts both groups to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).[1] This diacid is a valuable building block for pharmaceuticals and coordination chemistry.[1]

-

Reduction: The acetyl group is susceptible to reduction. Using a suitable reducing agent, the carbonyl can be reduced to a secondary alcohol.[3] Further reduction can yield 2-methyl-5-ethylpyridine.[1]

-

Nucleophilic Reactions: The carbonyl carbon of the acetyl group is an electrophilic center, vulnerable to attack by nucleophiles.[3] For example, it can undergo condensation reactions with alcohols to form enol ethers.[3]

-

Pyridine Ring Substitution: The hydrogen atoms on the pyridine ring can be replaced via reactions like halogenation or nitration, providing a pathway to further derivatives.[3]

Applications in Drug Development and Beyond

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4][7]

Caption: Application pathways stemming from this compound.

Pharmaceutical Applications

The pyridine scaffold is present in a vast number of FDA-approved drugs.[2][8] this compound serves as a key starting material in this field.

-

Etoricoxib Synthesis: It is a known key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating osteoarthritis and acute gouty arthritis.[1]

-

Bioactive Derivatives: As an important intermediate, it is used to create a variety of drugs with potential biological activity.[3] Derivatives have been investigated for antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][8][9]

Agrochemical Applications

The pyridine core is known to enhance biological activity in agrochemicals.[4][7] this compound is used as a building block for developing novel herbicides and insecticides.[4][7]

Other Industrial Applications

-

Ligand Synthesis: It is used in the preparation of ligands for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5]

-

Materials Science: It can be a key component in synthesizing functional materials and specialty polymers, where its structure may alter properties like thermal stability and optical performance.[3][4]

Spectroscopic Data

| Data Type | Key Information | Source |

| Mass Spectrum (EI) | Molecular Weight: 135.1632 | NIST[6][10][11] |

| Gas Chromatography | Retention indices are available for both polar and non-polar columns. | NIST[10] |

Conclusion

This compound is more than just another substituted pyridine; it is a strategic precursor and a versatile chemical intermediate. Its value is derived from the distinct reactivity of its acetyl and methyl functional groups, coupled with the inherent properties of the pyridine ring. These features provide chemists with multiple handles for synthetic manipulation, enabling the efficient construction of complex molecular architectures. From the development of life-saving pharmaceuticals like Etoricoxib to the synthesis of advanced materials and agrochemicals, this compound plays a crucial and expanding role in modern chemistry. Continued exploration of its reactivity and the biological activity of its derivatives promises to unlock new opportunities in drug discovery and materials science.

References

- 1. This compound | 36357-38-7 | Benchchem [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 36357-38-7 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [myskinrecipes.com]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

5-Acetyl-2-methylpyridine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methylpyridine is a heterocyclic ketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a reactive acetyl group and a modifiable methyl group, offers multiple sites for chemical transformation. This dual functionality allows for the construction of a diverse array of more complex molecules, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and detailed experimental protocols involving this compound, tailored for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [1][2] |

| Molecular Weight | 135.16 g/mol | [1][2] |

| CAS Number | 36357-38-7 | [3] |

| Appearance | Pale-yellow oil/liquid | [3] |

| Boiling Point | 55-56 °C (at oil pump pressure) | [2] |

| Density | ~1.03 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Low solubility in water. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 2.58 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J=7.6 Hz, 3H). | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6. | [4] |

| Mass Spectrum (EI) | Major fragments at m/z: 135 (M+), 120, 92, 65. | [1] |

Key Synthetic Transformations

The reactivity of this compound is centered around three main features: the acetyl group, the methyl group, and the pyridine ring itself. This allows for a wide range of synthetic modifications.

Oxidation of the Methyl and Acetyl Groups

Both the methyl and acetyl groups of this compound can be oxidized to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid, a valuable intermediate in the synthesis of antiviral agents and other bioactive molecules.[3][5]

Experimental Protocol: Synthesis of Pyridine-2,5-dicarboxylic Acid [5]

-

Materials: this compound, Potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound in water.

-

Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require external cooling.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude pyridine-2,5-dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

| Reactant | Oxidizing Agent | Product | Yield |

| This compound | KMnO₄ | Pyridine-2,5-dicarboxylic acid | Moderate to Good |

Reduction of the Acetyl Group

The acetyl group can be selectively reduced to an ethyl group, affording 5-ethyl-2-methylpyridine, a precursor to nicotinic acid (Vitamin B3) and other pharmaceuticals.[6]

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine (General Procedure)

-

Materials: this compound, a suitable reducing agent (e.g., Sodium borohydride (NaBH₄) followed by dehydration and hydrogenation, or catalytic hydrogenation with H₂/Pd), and an appropriate solvent.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent such as ethanol in a high-pressure reactor.

-

Add a catalytic amount of a palladium-on-carbon catalyst (e.g., 5-10% Pd/C).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the 5-ethyl-2-methylpyridine by distillation.

-

| Reactant | Reducing Agent | Product | Yield |

| This compound | H₂/Pd | 5-Ethyl-2-methylpyridine | High |

Knoevenagel Condensation

The carbonyl group of this compound can undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated ketones. These products are versatile intermediates for the synthesis of various heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation (General Procedure) [7]

-

Materials: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a basic catalyst (e.g., piperidine, ammonium acetate), and a suitable solvent (e.g., ethanol, toluene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the basic catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Isolate the crude product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the product by recrystallization from an appropriate solvent or by column chromatography.

-

Mannich Reaction

The α-methyl group of the acetyl moiety in this compound is acidic and can participate in Mannich reactions. This three-component condensation with formaldehyde and a primary or secondary amine yields a β-aminoketone, known as a Mannich base. These Mannich bases are important intermediates in pharmaceutical synthesis.

Experimental Protocol: Mannich Reaction (General Procedure)

-

Materials: this compound, formaldehyde (or paraformaldehyde), a primary or secondary amine hydrochloride (e.g., dimethylamine hydrochloride), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Combine this compound, formaldehyde, and the amine hydrochloride in the solvent.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and adjust the pH to be basic to liberate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Mannich base can be purified by column chromatography or crystallization.

-

Suzuki Cross-Coupling Reaction

While this compound itself is not typically used directly in Suzuki couplings, its derivatives, such as the corresponding bromo- or iodo-substituted pyridines, are excellent substrates for this powerful C-C bond-forming reaction. For instance, bromination of the pyridine ring would provide a handle for subsequent Suzuki coupling with various aryl or heteroaryl boronic acids, leading to a wide range of biaryl compounds.[8]

Experimental Protocol: Suzuki Coupling of a Bromo-Pyridine Derivative (General Procedure) [8]

-

Materials: A bromo-derivative of this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system (e.g., dioxane/water, toluene/water).

-

Procedure:

-

To a reaction vessel, add the bromo-pyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Applications in Drug Discovery and Materials Science

The derivatives of this compound are precursors to a wide range of biologically active molecules. The pyridine-2,5-dicarboxylic acid scaffold is found in various pharmaceuticals, and the ability to introduce diverse aryl groups via Suzuki coupling allows for the rapid generation of compound libraries for drug discovery screening. Furthermore, the vinylpyridine derivatives that can be synthesized from this building block are important monomers for the production of specialty polymers and resins.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a broad range of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to fully leverage the synthetic potential of this important heterocyclic intermediate.

References

Commercial Suppliers and Technical Guide for 5-Acetyl-2-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical details of 5-Acetyl-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Introduction to this compound

This compound (CAS No. 36357-38-7) is a disubstituted pyridine derivative with the molecular formula C₈H₉NO.[1][2] Its structure, featuring both a methyl and an acetyl group on the pyridine ring, makes it a versatile building block in organic synthesis.[2] The acetyl group can undergo typical ketone reactions, while the methyl group can be a site for oxidation or other modifications.[2] This dual functionality is crucial for its application in the synthesis of more complex molecules.[2] Notably, it is a key intermediate in the production of the selective COX-2 inhibitor, Etoricoxib, which is used in the treatment of osteoarthritis and acute gouty arthritis.[2]

Commercial Availability

A variety of chemical suppliers offer this compound in different grades and quantities. The table below summarizes the offerings from several prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |

| Pipzine Chemicals | Industrial and custom grades | Bulk orders and project-scale quantities | Contact for quote |

| Benchchem | Research Use Only | Inquire for details | Contact for quote |

| ChemicalBook | ≥98% to 99%+ (HPLC) | g to kg | $1.00/kg to $15.00/kg (depending on purity and quantity)[3] |

| ChemScene | ≥95% | Inquire for details | Contact for quote[1] |

| MySkinRecipes | 97% | 250mg, 1g | Contact for quote |

| Guidechem | 97.00% | 50g, 1kg, 5kg | Contact for quote |

| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ (HPLC) | kg | $10.00 - $15.00/kg[3] |

| Dideu Industries Group Limited | 99.00% | g | $1.10/g[3] |

| Career Henan Chemical Co. | 98% | kg | $1.00/kg[3] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 36357-38-7[1] |

| Molecular Formula | C₈H₉NO[1] |

| Molecular Weight | 135.16 g/mol [1][2] |

| Appearance | Pale-Yellow Oil[3] |

| Boiling Point | 240-242 °C[4] |

| Density | ~1.03 g/cm³[4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); low solubility in water.[4] |

Synthesis of this compound: An Experimental Protocol

While several synthetic routes to this compound exist, a common approach involves the acetylation of a 2-methylpyridine (2-picoline) derivative.[2][4] The following is a representative experimental protocol based on established chemical principles.

Objective: To synthesize this compound from 2-picoline.

Materials:

-

2-picoline

-

Acetic anhydride or acetyl chloride

-

A Lewis acid catalyst (e.g., anhydrous aluminum trichloride)

-

An appropriate solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline in the chosen solvent under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst to the cooled solution while stirring.

-

Add acetic anhydride or acetyl chloride dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-